Methyleugenolglycol
Description
Contextualization within Alkenebenzene Metabolism and Phenylpropanoid Chemistry
Alkenebenzenes are a class of organic compounds characterized by a benzene (B151609) ring substituted with an alkenyl group. Many of these compounds are naturally occurring phenylpropanoids, a diverse family of plant metabolites derived from cinnamic acid. Phenylpropanoids play various roles in plants, including defense, structural support, and attracting pollinators. Methyleugenol, a naturally occurring phenylpropene found in the essential oils of numerous plant species, is a prominent example of an alkenebenzene nih.govwikidot.comchemicalbook.com.
The metabolism of alkenebenzenes, including methyleugenol, involves a series of enzymatic reactions that can lead to detoxification or, in some cases, the formation of reactive intermediates. These metabolic pathways are crucial for the elimination of these compounds from the body or their conversion into other substances. Methyleugenolglycol is recognized as a metabolite formed during the biotransformation of methyleugenol wikidot.comchemfaces.comnih.govontosight.aiwikipedia.org. Its formation highlights a specific route within the broader metabolic landscape of alkenebenzenes.
Nomenclature and Structural Relationships of this compound
The chemical name 3-(3,4-dimethoxyphenyl)-1,2-propanediol precisely describes the structure of this compound. It consists of a three-carbon chain (propane) with hydroxyl groups attached to two adjacent carbons (a 1,2-diol) and a 3,4-dimethoxyphenyl group substituted at the third carbon nih.gov. This structure can be contrasted with its precursor, methyleugenol (4-(prop-2-enyl)-1,2-dimethoxybenzene), which features an allyl group (a three-carbon chain with a double bond) attached to the phenyl ring.
The structural relationship between methyleugenol and this compound lies in the modification of the allyl side chain. The conversion of methyleugenol to this compound involves the addition of two hydroxyl groups across the double bond of the allyl group, a process that typically occurs via epoxidation followed by hydration wikipedia.org. This transformation saturates the double bond and introduces two polar hydroxyl functionalities, significantly altering the compound's physical and chemical properties compared to its parent molecule.
The molecular formula of this compound is C₁₁H₁₆O₄, and its molecular weight is approximately 212.24 g/mol wikidot.comnih.gov.
Here is a table summarizing some key physical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₄ | wikidot.comnih.gov |
| Molecular Weight | 212.24 g/mol | wikidot.com |
| Monoisotopic Mass | 212.10485899 Da | nih.gov |
| Predicted Density | 1.2 ± 0.1 g/cm³ | wikidot.com |
| Predicted Boiling Point | 381.4 ± 37.0 °C at 760 mmHg | wikidot.com |
| Melting Point | 67.5-69 °C | wikidot.com |
| Predicted Flash Point | 184.5 ± 26.5 °C | wikidot.com |
| Predicted PSA | 58.92000 | wikidot.com |
| Predicted LogP | 0.09 | wikidot.com |
| Appearance | Powder | wikidot.com |
| Predicted Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | wikidot.com |
| Predicted Refractive Index | 1.536 | wikidot.com |
Historical Perspective and Current Research Landscape of Methyleugenol Metabolites
Historically, research into methyleugenol metabolism has been driven by its natural prevalence and, more recently, concerns regarding its potential toxicity chemicalbook.com. Early studies aimed to identify the various metabolic products formed in different organisms to understand how the compound is processed and eliminated wikipedia.org. The identification of this compound as a metabolite was a result of these investigations into the metabolic fate of methyleugenol wikipedia.org.
The current research landscape continues to explore the complex metabolic pathways of methyleugenol. Studies utilize advanced analytical techniques to identify and quantify metabolites in biological samples. While much research focuses on metabolites implicated in toxicity, such as 1'-hydroxymethyleugenol (B1222070), this compound remains a recognized product of methyleugenol biotransformation via the epoxidation-hydration route wikipedia.org. Research into the biological activities of methyleugenol metabolites is ongoing, with some studies exploring potential antioxidant, anti-inflammatory, and antimicrobial effects, although specific, detailed findings solely for this compound are less extensively documented compared to studies on methyleugenol itself nih.gov.
Research Gaps and Objectives for Comprehensive Investigation of this compound
Despite its identification as a metabolite, a comprehensive understanding of this compound's specific properties and biological roles remains an area with research gaps. While its formation pathway from methyleugenol is generally understood wikipedia.org, the extent of its production across different species and under varying conditions requires further investigation.
Objectives for comprehensive investigation of this compound include:
Detailed quantification of this compound levels in various biological matrices following methyleugenol exposure in different organisms.
In-depth studies to elucidate the specific enzymes involved in the epoxidation and hydration steps leading to this compound formation.
Comprehensive evaluation of the intrinsic biological activities of isolated and purified this compound to differentiate its effects from those of its precursor or other metabolites.
Investigation into the further metabolic fate of this compound, including potential conjugation or degradation pathways.
Exploration of the potential biological significance of this compound formation, such as its role in detoxification or as a precursor to other bioactive molecules.
Addressing these gaps would provide a more complete picture of this compound's place in the metabolism of alkenebenzenes and its potential relevance in biological systems.
Exploring this compound: Natural Occurrence and Biosynthetic Context of its Precursor
This compound, known chemically as 3-(3,4-dimethoxyphenyl)-1,2-propanediol, is a compound structurally related to the naturally occurring phenylpropene, methyleugenol. While research specifically detailing the natural occurrence and biosynthesis of this compound is limited in the provided sources, a comprehensive understanding of its likely precursor, methyleugenol, provides valuable context. Methyleugenol is a widely distributed plant secondary metabolite, and its natural presence and biosynthetic routes have been extensively studied.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6,9,12-13H,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKYZDCTLPYISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70949371 | |
| Record name | 3-(3,4-Dimethoxyphenyl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26509-45-5 | |
| Record name | 2,3-Propanediol, 1-(3,4-dimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026509455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,4-Dimethoxyphenyl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biosynthetic Context of Precursor Compounds
Distribution of Methyleugenol in Plant Species and Essential Oils
Methyleugenol has been identified in over 450 plant species across 80 families. wikipedia.orgiaea.orgoup.comcapes.gov.brresearchgate.net Its concentration can vary significantly depending on the plant species, variety, plant part, maturity, harvesting method, storage conditions, and extraction method. nih.goviarc.fr In some cases, methyleugenol can be the major constituent of the essential oil. nih.gov
Notable plant sources with high concentrations of methyleugenol in their essential oils include Melaleuca bracteata leaves (90–95%), Cinnamomum oliveri leaves (90–95%), and certain chemotypes of Ocimum basilicum (basil), such as var. 'grand vert' and var. minimum (55–65%). nih.goviarc.fr Other plants containing methyleugenol include Laurus nobilis (bay leaf), Artemisia dracunculus (tarragon), Cymbopogon species (citronella), nutmeg, allspice, cloves, and mace. nih.govepa.govchemicalbook.com
The distribution of methyleugenol within a plant is typically not uniform across all organs. oup.com
Below is a table illustrating the reported methyleugenol content in the essential oils of selected plant species:
| Plant Species | Plant Part | Reported Methyleugenol Content (%) | Source Indices |
| Melaleuca bracteata | Leaves | 90–95 | nih.goviarc.fr |
| Cinnamomum oliveri | Leaves | 90–95 | nih.goviarc.fr |
| Ocimum basilicum var. 'grand vert' | Essential Oil | 55–65 | nih.goviarc.fr |
| Ocimum basilicum var. minimum | Essential Oil | 55–65 | nih.goviarc.fr |
| Pimenta racemosa var. racemosa | Bay leaf | Up to 48.1 | nih.goviarc.fr |
| Thymus algeriensis | Leaves | < 0.01 to 6.9 | nih.goviarc.fr |
| Acorus calamus | Rhizome | 1.0 | europa.eu |
| Artemisia dracunculus | Plant | 8.5 | europa.eu |
Enzymatic Pathways in the Biosynthesis of Alkenebenzenes
Methyleugenol, as a phenylpropene, is synthesized via the phenylpropanoid pathway, which originates from the shikimic acid pathway. iaea.orgmdpi.comxiahepublishing.commdpi.comrsc.org This pathway begins with the amino acid phenylalanine. iaea.orgxiahepublishing.comwikipedia.org
The general phenylpropanoid pathway involves a series of enzymatic steps:
Phenylalanine is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL). mdpi.comxiahepublishing.commdpi.comresearchgate.net PAL is considered a branch-point enzyme between primary (shikimate pathway) and secondary (phenylpropanoid) metabolism. iaea.org
Trans-cinnamic acid is then hydroxylated to 4-coumarate (p-coumaric acid) by cinnamate (B1238496) 4-hydroxylase (C4H). mdpi.comxiahepublishing.commdpi.comresearchgate.netmdpi.com
4-coumarate is converted to caffeic acid by coumarate 3-hydroxylase (C3H). xiahepublishing.comresearchgate.net
Caffeic acid is methylated to ferulic acid by caffeate O-methyltransferase (CCOMT). xiahepublishing.comresearchgate.net
From ferulic acid, the pathway branches towards the synthesis of monolignols (precursors for lignin) and phenylpropenes like eugenol (B1671780) and methyleugenol. xiahepublishing.comwikipedia.orgmdpi.com
Ferulic acid is converted to coniferyl alcohol via reduction steps catalyzed by cinnamoyl-CoA reductase (CCR) and cinnamyl-alcohol dehydrogenase (CAD). xiahepublishing.comwikipedia.orgresearchgate.netmdpi.comresearchgate.net
Coniferyl alcohol is then converted to eugenol. This step can involve enzymes like coniferyl alcohol acetyltransferase (CFAT) and eugenol synthase (EGS). mdpi.comxiahepublishing.comwikipedia.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net Eugenol synthase (EGS) plays a key role in converting coniferyl alcohol to eugenol. mdpi.comresearchgate.netresearchgate.net
Finally, eugenol is methylated to produce methyleugenol. iaea.orgnih.govxiahepublishing.com This crucial step is catalyzed by the enzyme eugenol O-methyltransferase (EOMT). mdpi.comxiahepublishing.comresearchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.net The efficiency of EOMT can significantly impact methyleugenol production. mdpi.comresearchgate.net
Multiple biosynthetic pathways can lead to eugenol, and it is likely that more than one pathway operates in various plants. researchgate.net Enzymes like 4-coumarate:CoA ligase (4CL) are also involved earlier in the pathway, converting hydroxycinnamic acids to their CoA esters, partitioning metabolites towards different downstream products. researchgate.netoup.com
Ecological and Biogeographical Factors Influencing Precursor Compound Abundance
The concentration and composition of essential oils, including the content of methyleugenol, are influenced by a combination of ecological and biogeographical factors. nih.govnih.govscielo.sa.crmdpi.comresearchgate.net These factors can lead to significant variability and the existence of distinct chemotypes within a single plant species. nih.govscielo.sa.crmdpi.com
Ecological factors include environmental conditions such as light intensity, temperature, water availability (e.g., drought stress), and soil type and composition. nih.govnih.govmdpi.comresearchgate.net For instance, drought stress has been shown to affect the expression levels of genes involved in the methyleugenol biosynthesis pathway in Asarum sieboldii, leading to increased production of methyleugenol in the rhizome under drought conditions. mdpi.com Light conditions can also influence the carbon flux towards the phenylpropanoid pathway and the levels of its products like methyleugenol. mdpi.comresearchgate.net
Biogeographical factors, such as altitude and geographical position, also play a role in the variation of essential oil composition. nih.govnih.govmdpi.com Genetic diversity and the presence of different biotypes in various regions contribute to the adaptation of species to local conditions, resulting in quantitative and qualitative differences in essential oils. nih.govscielo.sa.crmdpi.com Plant age, plant density, and the specific plant part harvested also contribute to the variability in essential oil yield and composition. iarc.frnih.govresearchgate.net
Synthetic Strategies and Chemical Transformations of Methyleugenolglycol
Laboratory Synthesis Methods for Methyleugenolglycol and its Derivatives
The primary laboratory route to this compound involves the dihydroxylation of the alkene functional group in the allyl side chain of methyleugenol (4-allyl-1,2-dimethoxybenzene). This transformation can be accomplished through several well-established oxidative methods. wikipedia.orgtaylorandfrancis.com
Osmium-Catalyzed Dihydroxylation: A reliable and high-yielding method for the dihydroxylation of alkenes is the use of osmium tetroxide (OsO₄). wikipedia.org Due to the high cost and toxicity of OsO₄, it is almost always used in catalytic amounts in conjunction with a stoichiometric co-oxidant. The Upjohn dihydroxylation is a common protocol that employs N-methylmorpholine N-oxide (NMO) to regenerate the Os(VIII) catalyst, allowing the reaction to proceed with only a small quantity of osmium. wikipedia.org This reaction typically proceeds via a concerted mechanism, resulting in the addition of both hydroxyl groups to the same face of the double bond, a process known as syn-dihydroxylation. khanacademy.org
Permanganate-Mediated Dihydroxylation: Another common method for achieving syn-dihydroxylation is through the use of cold, dilute, and alkaline potassium permanganate (B83412) (KMnO₄). This reaction, known as Baeyer's test for unsaturation, provides a straightforward, albeit sometimes lower-yielding, alternative to osmium-based reagents. Careful control of the reaction conditions (low temperature and dilute solution) is crucial to prevent over-oxidation and cleavage of the resulting diol.
Anti-Dihydroxylation via Epoxidation: An alternative synthetic strategy that yields the anti-diol diastereomer involves a two-step process. First, methyleugenol is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide intermediate (methyleugenol oxide). Subsequent acid-catalyzed ring-opening of the epoxide with water proceeds via an Sₙ2-type mechanism, resulting in the formation of a vicinal diol with the two hydroxyl groups on opposite faces of the original double bond.
| Method | Key Reagents | Stereochemical Outcome | Description |
|---|---|---|---|
| Upjohn Dihydroxylation | Catalytic OsO₄, NMO | Syn-addition | A reliable method using a catalytic amount of a toxic reagent with a co-oxidant for regeneration. wikipedia.org |
| Permanganate Oxidation | Cold, dilute KMnO₄ (alkaline) | Syn-addition | A classic, less expensive method that requires careful temperature control to avoid over-oxidation. taylorandfrancis.com |
| Epoxidation and Hydrolysis | 1. m-CPBA 2. H₃O⁺ | Anti-addition | A two-step process that first forms an epoxide, which is then opened to yield the anti-diol. |
Stereochemical Considerations in Glycol Synthesis
The conversion of methyleugenol to this compound involves the formation of two new stereocenters at the C-1 and C-2 positions of the propane (B168953) side chain. The spatial arrangement of the resulting hydroxyl groups is dictated by the reaction mechanism.
Syn-Addition: Methods like osmium-catalyzed and permanganate-mediated dihydroxylation proceed through a concerted cycloaddition mechanism, forming a cyclic intermediate (an osmate ester or manganate (B1198562) ester, respectively). khanacademy.orgorganic-chemistry.org Hydrolysis of this intermediate cleaves the metal-oxygen bonds, delivering the two hydroxyl groups to the same face of the original alkene. This results in the formation of a racemic mixture of the (1R, 2S) and (1S, 2R) enantiomers (assuming the starting material is achiral and not subjected to chiral influence).
Asymmetric Dihydroxylation: For the stereoselective synthesis of a single enantiomer of this compound, the Sharpless Asymmetric Dihydroxylation is the premier method. organic-chemistry.org This powerful technique utilizes a catalytic amount of osmium tetroxide in the presence of a stoichiometric oxidant (typically potassium ferricyanide) and a chiral ligand. The ligands are typically cinchona alkaloid derivatives. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the catalyst, oxidant, and a pseudoenantiomeric pair of ligands ((DHQ)₂PHAL and (DHQD)₂PHAL, respectively). The choice of AD-mix dictates which face of the alkene is hydroxylated, allowing for the predictable synthesis of a specific enantiomer with high enantiomeric excess. organic-chemistry.org
| Reagent/Method | Stereochemical Result | Key Feature |
|---|---|---|
| OsO₄ or KMnO₄ | Racemic mixture of syn-diols | Forms a cyclic intermediate leading to same-face addition. |
| m-CPBA, then H₃O⁺ | Racemic mixture of anti-diols | Backside attack on an epoxide intermediate. |
| Sharpless AD-mix-α | Enantioenriched syn-diol (specific enantiomer) | Uses a chiral ligand to direct the oxidation to one face of the alkene. organic-chemistry.org |
| Sharpless AD-mix-β | Enantioenriched syn-diol (opposite enantiomer) | Uses the pseudoenantiomeric ligand to direct oxidation to the opposite face. organic-chemistry.org |
Isolation and Purification Techniques for Synthetic this compound
Following its synthesis, this compound must be isolated from the reaction mixture, which may contain unreacted starting material, catalysts, co-oxidants, and byproducts. As a diol, this compound is significantly more polar than its precursor, methyleugenol, a property that is central to its purification.
A typical workup for an aqueous dihydroxylation reaction involves quenching any remaining oxidant, followed by liquid-liquid extraction. The crude product, extracted into an organic solvent like ethyl acetate (B1210297), is then concentrated in vacuo.
Further purification to achieve high purity relies on chromatographic methods. nih.gov
Column Chromatography: This is the most common laboratory-scale purification technique. Using a polar stationary phase like silica (B1680970) gel and a mobile phase consisting of a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate), the more polar this compound will elute more slowly than the less polar methyleugenol starting material.
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples, Reverse-Phase HPLC (RP-HPLC) is particularly effective. nih.gov In this technique, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (such as a methanol (B129727)/water or acetonitrile (B52724)/water mixture). The polar diol will elute earlier than any nonpolar impurities.
Counter-Current Chromatography (CCC): Techniques like High-Speed Counter-Current Chromatography (HSCCC) or Centrifugal Partition Chromatography (CPC) are liquid-liquid partition methods that avoid the use of a solid stationary phase. acs.orgresearchgate.net This eliminates issues of irreversible sample adsorption and can be scaled for preparative separation of natural products and their derivatives, such as phenylpropanoid diols. acs.orgresearchgate.net
| Technique | Stationary Phase | Mobile Phase | Principle of Separation |
|---|---|---|---|
| Column Chromatography | Silica Gel (Polar) | Hexane/Ethyl Acetate (Nonpolar/Polar) | Adsorption; polar compounds elute slower. |
| Reverse-Phase HPLC | C18-Silica (Nonpolar) | Methanol/Water (Polar) | Partitioning; polar compounds elute faster. nih.gov |
| Counter-Current Chromatography | Liquid (one phase of a biphasic system) | Liquid (the other immiscible phase) | Differential partitioning between two immiscible liquid phases. researchgate.net |
Advanced Chemical Modifications and Derivatization Approaches
The two hydroxyl groups of this compound are reactive functional handles that allow for a wide range of chemical modifications. Derivatization is often performed to alter the compound's physical properties (e.g., volatility for gas chromatography), protect the hydroxyl groups during another reaction, or to synthesize new molecules with potentially different biological activities.
Esterification: The hydroxyl groups can be readily converted to esters by reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This converts the polar -OH groups into less polar ester functionalities.
Etherification: Formation of ethers can be achieved via the Williamson ether synthesis, where the diol is first deprotonated with a strong base (e.g., sodium hydride) to form a dialkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Acetal (B89532)/Ketal Formation: As a 1,2-diol, this compound can react with aldehydes or ketones in the presence of an acid catalyst to form a five-membered cyclic acetal or ketal (a 1,3-dioxolane (B20135) ring). This reaction is often used as a protecting group strategy for vicinal diols, as the acetal/ketal is stable to basic and nucleophilic conditions but can be easily removed by treatment with aqueous acid.
| Modification | Reagents | Functional Group Formed | Purpose |
|---|---|---|---|
| Esterification | Acyl Chloride (R-COCl) or Anhydride ((R-CO)₂O), Base | Ester (R-COO-) | Increase lipophilicity; create prodrugs. |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether (R-O-) | Modify solubility; introduce new alkyl groups. |
| Acetal/Ketal Formation | Aldehyde (R-CHO) or Ketone (R₂C=O), Acid Catalyst | Cyclic Acetal/Ketal (Dioxolane) | Protection of the diol functionality. |
Metabolic Fate and Biotransformation of Methyleugenol to Methyleugenolglycol
In Vivo Metabolic Pathways in Mammalian Systems
In mammalian systems, the biotransformation of methyleugenol is a multi-step process initiated by Phase I metabolic enzymes, which introduce or expose functional groups on the methyleugenol molecule. This initial step is crucial as it dictates the subsequent metabolic fate of the compound, including its conversion to methyleugenolglycol.
The primary and rate-limiting step in the bioactivation of methyleugenol is the hydroxylation of the allyl side chain, a reaction catalyzed by cytochrome P450 (CYP) enzymes. In rodent models, particularly the Fischer 344 rat, CYP2E1 and CYP2C6 have been identified as key enzymes in the 1'-hydroxylation of methyleugenol. Studies using liver microsomes from control male Fischer 344 rats have shown that this reaction is catalyzed by both high-affinity and low-affinity enzyme components. The high-affinity component is significantly inhibited by diallylsulfide and p-nitrophenol, which are known inhibitors of CYP2E1.
In humans, the profile of CYP enzymes involved in methyleugenol 1'-hydroxylation differs. In vitro studies with human liver microsomes and specific P450 enzymes have identified CYP1A2 as the most important enzyme for this bioactivation step at physiologically relevant concentrations. Other isoforms, including CYP2C9, CYP2C19, and CYP2D6, also contribute to this metabolic conversion, particularly at higher concentrations of methyleugenol. The enzyme efficiency (kcat/Km) of CYP1A2 for methyleugenol 1'-hydroxylation is significantly higher than that of other contributing CYPs.
The action of CYP450 enzymes on methyleugenol primarily results in the formation of 1'-hydroxymethyleugenol (B1222070). This metabolite is considered a proximate carcinogen, as it can be further metabolized to a reactive sulfuric acid ester that can form DNA adducts. The formation of 1'-hydroxymethyleugenol is a critical branch point in the metabolism of the parent compound.
In addition to 1'-hydroxylation, the formation of 1'-oxomethyleugenol has also been observed as a minor metabolite in in vitro studies with liver microsomes. This metabolite can be formed through the further oxidation of 1'-hydroxymethyleugenol.
The formation of this compound, scientifically known as (RS)-2´,3´-dihydroxy-2´,3´-dihydromethyleugenol, proceeds through an epoxide intermediate. One of the metabolic pathways for methyleugenol involves the oxidation of the 2',3'-double bond of the allyl side chain to form methyleugenol-2',3'-oxide. This epoxide is a reactive electrophile that can be detoxified through enzymatic hydrolysis to the corresponding diol, this compound. The enzymes responsible for this hydrolysis are epoxide hydrolases (EHs). Both microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH) are known to catalyze the conversion of epoxides to their corresponding diols.
In Vitro Biotransformation Studies Using Hepatic Microsomes and Primary Hepatocytes
In vitro models, such as hepatic microsomes and primary hepatocytes, are invaluable tools for elucidating the metabolic pathways of xenobiotics like methyleugenol. Studies using liver microsomes from rats, bovines, and humans have provided a detailed pattern of the metabolites formed.
Incubations of methyleugenol with liver microsomes from these species have consistently identified 1'-hydroxymethyleugenol as a major metabolite. Other significant metabolites include 3'-hydroxymethylisoeugenol and 6-hydroxymethyleugenol. Minor metabolites that have been detected include 1'-oxomethyleugenol, eugenol (B1671780), chavibetol, and (RS)-2´,3´-dihydroxy-2´,3´-dihydromethyleugenol (this compound). The precursor to the glycol, methyleugenol-2',3'-epoxide, is typically not detected due to its high reactivity and rapid conversion.
Studies with primary rat hepatocytes have revealed a similar metabolic profile, with the detection of both Phase I and Phase II metabolites. In these cellular models, nonconjugated 1'-hydroxymethyleugenol and conjugated 6-hydroxymethyleugenol were the main metabolites observed. Minor amounts of partly conjugated this compound were also detected.
| Metabolite | Metabolic Pathway | Relative Abundance (in microsomes) | Detected in Hepatocytes |
|---|---|---|---|
| 1'-Hydroxymethyleugenol | CYP-mediated hydroxylation | Major | Yes (nonconjugated) |
| 3'-Hydroxymethylisoeugenol | CYP-mediated hydroxylation | Major | Not reported |
| 6-Hydroxymethyleugenol | CYP-mediated hydroxylation | Major | Yes (conjugated) |
| 1'-Oxomethyleugenol | Oxidation of 1'-hydroxy metabolite | Minor | Not reported |
| (RS)-2´,3´-dihydroxy-2´,3´-dihydromethyleugenol (this compound) | Epoxidation followed by hydrolysis | Minor | Yes (partly conjugated) |
| Eugenol | O-demethylation | Minor | Yes (conjugated) |
| Chavibetol | O-demethylation | Minor | Yes (conjugated) |
Comparative Metabolism Across Species and Physiological Conditions
Significant interspecies differences exist in the metabolism of methyleugenol. As previously mentioned, the primary CYP enzymes responsible for 1'-hydroxylation differ between rats (CYP2E1, CYP2C6) and humans (CYP1A2, CYP2C9, CYP2C19, CYP2D6). This can lead to quantitative and qualitative differences in the metabolite profiles and potentially different toxicological outcomes.
Comparative kinetic studies in liver microsomes from humans, rats, and mice have highlighted these metabolic distinctions. For instance, the rate of 1'-hydroxylation of methyleugenol in vitro showed a marked 37-fold variation among 13 human liver samples, with the highest activities being comparable to those in control rat liver microsomes. This suggests that there can be significant variability in the bioactivation of methyleugenol within the human population.
Physiological conditions can also influence methyleugenol metabolism. For example, administration of high doses of methyleugenol to rats has been shown to cause a dose-dependent auto-induction of its own 1'-hydroxylation in vitro. This induction is attributed to the upregulation of various CYP isozymes, including CYP2B and CYP1A2.
Influence of Metabolic Polymorphisms on this compound Formation
Genetic polymorphisms in the enzymes that metabolize methyleugenol can significantly impact the rate of its biotransformation and the formation of its various metabolites, including this compound. Polymorphisms in CYP1A2 and CYP2C9, the key human enzymes for the initial 1'-hydroxylation step, are of particular importance.
Polymorphisms in CYP2C9, such as CYP2C92 and CYP2C93, are known to result in decreased enzyme activity. Individuals carrying these variant alleles would be expected to have a reduced rate of 1'-hydroxylation of methyleugenol. This could, in turn, lead to a greater proportion of methyleugenol being shunted towards other metabolic pathways, such as epoxidation and subsequent glycol formation, although this has not been directly demonstrated.
Furthermore, polymorphisms in epoxide hydrolase genes could directly affect the conversion of methyleugenol-2',3'-oxide to this compound. Variations in the coding region of the microsomal epoxide hydrolase (mEH) gene have been identified, leading to amino acid substitutions that may modestly impact the enzyme's specific activity in vivo.
| Gene | Polymorphism | Effect on Enzyme Activity | Potential Impact on this compound Formation |
|---|---|---|---|
| CYP1A2 | -163C>A (rs762551) | Altered inducibility (higher in smokers) | Indirect; may alter the amount of substrate available for epoxidation. |
| CYP2C9 | CYP2C92, CYP2C93 | Decreased | Indirect; may increase shunting towards the epoxidation pathway. |
| EPHX1 (mEH) | Y113H, H139R | Modest impact on specific activity | Direct; could alter the rate of conversion of the epoxide intermediate to the glycol. |
Toxicological Assessment and Biological Impact of Methyleugenolglycol
Contribution of Methyleugenolglycol to the Carcinogenic Potential of Methyleugenol
The carcinogenicity of methyleugenol has been established in rodent models, with tumors observed in multiple organs. nih.govnih.govca.gov The primary mechanism is believed to be metabolic activation to DNA-reactive intermediates. nih.govnih.gov Methyleugenol can be metabolized through several pathways, including hydroxylation of the allyl side chain and epoxidation. nih.govnih.gov this compound is a product of the epoxidation pathway. nih.govoup.com
Mechanisms of DNA Adduct Formation and Genotoxicity Associated with Metabolites
The genotoxicity of methyleugenol is linked to its metabolic conversion into intermediates that can bind to DNA, forming adducts. nih.govnih.gov The major pathway for DNA adduct formation involves the hydroxylation at the 1'-position of the allyl side chain to produce 1'-hydroxymethyleugenol (B1222070), which is then sulfated to form a highly reactive carbocation. nih.govoup.com
In contrast, the epoxidation pathway leads to the formation of methyleugenol-2',3'-epoxide. nih.gov This epoxide is a reactive metabolite and has been shown to induce DNA damage and micronuclei in human colon carcinoma cells (HT29). nih.govresearchgate.net However, this epoxide is typically hydrolyzed by epoxide hydrolase to form the more stable and less reactive this compound ((RS)-2,3-dihydroxy-2,3-dihydromethyleugenol). nih.govoup.com
One study that investigated the formation of DNA adducts in rat hepatocytes after incubation with various methyleugenol metabolites found that methyleugenol-2',3'-epoxide was inactive in forming deoxyadenosine (B7792050) or deoxyguanosine adducts. nih.govsigmaaldrich.com This suggests that neither the epoxide precursor nor its hydrolysis product, this compound, are significant contributors to the DNA adducts observed with methyleugenol exposure. The primary adducts detected are derived from the 1'-hydroxy metabolite. nih.gov
Role of this compound in Metabolic Activation or Detoxification Pathways
This compound is considered a product of a detoxification pathway. nih.govoup.com The metabolic processing of methyleugenol involves competing pathways of bioactivation and detoxification.
Activation Pathway: Cytochrome P450 enzymes catalyze the 1'-hydroxylation of methyleugenol to 1'-hydroxymethyleugenol. Subsequent sulfation by sulfotransferases (SULTs) produces the ultimate carcinogen, 1'-sulfooxymethyleugenol, which is unstable and forms a carbocation that readily reacts with DNA. nih.govnih.gov
Detoxification Pathway: Another route of metabolism is the oxidation of the 2',3'-double bond of the allyl side chain to form methyleugenol-2',3'-epoxide. nih.govnih.gov While this epoxide is a reactive intermediate, it is efficiently converted to this compound by epoxide hydrolase. nih.gov This enzymatic hydration significantly reduces the reactivity of the molecule, effectively detoxifying the epoxide. The formation of this compound is thus a protective mechanism that diverts the parent compound away from the primary carcinogenic activation pathway.
Table 2: Metabolic Pathways of Methyleugenol
| Pathway | Key Enzymes | Primary Metabolite | Ultimate Product | Toxicological Role |
|---|---|---|---|---|
| 1'-Hydroxylation | Cytochrome P450, Sulfotransferase (SULT) | 1'-Hydroxymethyleugenol | 1'-Sulfooxymethyleugenol (Carbocation) | Activation (Carcinogenic) |
| 2',3'-Epoxidation | Cytochrome P450, Epoxide Hydrolase | Methyleugenol-2',3'-epoxide | This compound | Detoxification |
In Vitro Cytotoxicity and Cellular Responses to this compound Exposure
Direct studies on the in vitro cytotoxicity of isolated this compound are limited. However, research on its metabolic precursors and related metabolites provides some context. Studies have shown that methyleugenol-2',3'-epoxide, the immediate precursor to this compound, exhibits cytotoxic and growth-inhibitory properties. acs.orgdocumentsdelivered.com This epoxide metabolite significantly enhanced cytotoxicity and DNA damage in V79 cells after just one hour of incubation. acs.org
In contrast, the conversion of the epoxide to the diol (this compound) represents a detoxification step, suggesting that this compound itself would have significantly lower, if any, cytotoxic potential compared to its epoxide precursor. A study on the cytotoxicity of various methyleugenol metabolites in primary rat hepatocytes found that the highest toxicity was observed for 1'-hydroxymethyleugenol and its secondary metabolite, 1'-oxomethyleugenol. nih.govoup.com This study did not report significant cytotoxicity associated with the pathway leading to this compound.
Molecular Mechanisms Underlying Observed Toxicological Endpoints
The molecular mechanisms of toxicity for methyleugenol are predominantly associated with the genotoxic effects of its 1'-hydroxy metabolite. The resulting carbocation forms covalent adducts with DNA, primarily at the N2 position of guanine (B1146940) and the N6 position of adenine. europa.eu These adducts can lead to mutations during DNA replication, a critical step in the initiation of cancer. nih.gov
For the epoxidation pathway, the precursor methyleugenol-2',3'-epoxide has been shown to induce DNA damage and increase levels of phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks. nih.govresearchgate.net It can also induce micronuclei formation and inhibit the activity of topoisomerase I. nih.govresearchgate.net However, these toxicological endpoints are attributed to the epoxide, not to this compound. The rapid enzymatic conversion of the epoxide to the diol is a mechanism to prevent these cellular damages. Therefore, the primary molecular role of this compound formation is the quenching of a reactive intermediate, thereby mitigating its potential for genotoxicity.
Risk Assessment Frameworks for Alkenebenzene Metabolites in Environmental and Health Contexts
Risk assessment for alkenebenzenes like methyleugenol is complex due to the dose-dependent nature of their metabolic pathways. europa.eu Regulatory bodies like the International Agency for Research on Cancer (IARC) have classified methyleugenol as "probably carcinogenic to humans (Group 2A)" based on sufficient evidence in experimental animals and strong mechanistic evidence. who.int
Risk assessment frameworks often focus on the genotoxic and carcinogenic potential of the parent compound and its activated metabolites. The approach for substances that are genotoxic carcinogens assumes that a safe threshold of exposure may not exist. europa.eu Therefore, risk management strategies aim to reduce exposure to as low as reasonably achievable.
In this context, metabolites like this compound are important for developing physiologically based pharmacokinetic (PBPK) models. These models aim to predict the internal dose of reactive metabolites versus detoxified metabolites at different exposure levels. The formation rate of this compound can serve as an indicator of the efficiency of the detoxification pathway. A higher ratio of this compound to metabolites from the activation pathway at low exposure levels would support the existence of a practical threshold for the adverse effects of the parent compound, methyleugenol. However, specific risk assessment frameworks focusing solely on this compound are not established, as it is considered a detoxification product rather than a toxicant of concern.
Advanced Analytical Methodologies for the Detection and Characterization of Methyleugenolglycol
Chromatographic Separation Techniques
Chromatography is a fundamental technique for isolating methyleugenol from other components in a sample. The choice of method often depends on the sample matrix, the required sensitivity, and the specific analytical goal.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of methyleugenol, particularly in volatile samples like essential oils and food products. nih.govresearchgate.net This method offers high sensitivity and specificity, allowing for both identification and quantification at trace levels. researchgate.net In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. nist.gov As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a "fingerprint" for identification. nih.gov
Researchers have developed specific GC-MS methods for various applications. For instance, isotope dilution gas chromatography-high resolution mass spectrometry has been used to quantify methyleugenol in human serum, with a reported limit of detection of 3.1 pg/g. nih.govresearchgate.net In the analysis of tea tree oil, GC-MS in selected ion monitoring (SIM) mode, which focuses on specific mass-to-charge ratio (m/z) ions characteristic of the target analyte (like m/z 178 for methyleugenol), provides excellent specificity and facilitates determination even at parts-per-million levels. researchgate.net Sample preparation often involves techniques like solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to clean up the sample extract before analysis. researchgate.netnih.gov
| Matrix | Sample Preparation | GC Column Type | Detection Mode | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| Fish Fillet | Hexane (B92381) extraction, Phenyl SPE cleanup | Not Specified | MS/MS (EI mode) | LOD: 0.2 µg·kg⁻¹; LOQ: 0.7 µg·kg⁻¹ | nih.gov |
| Human Serum | Solid-Phase Extraction (SPE) | Not Specified | High-Resolution MS | LOD: 3.1 pg/g | nih.govresearchgate.net |
| Food Samples | QuEChERS | Not Specified | MS/MS | LOD: 1.0-50.0 µg·kg⁻¹ | researchgate.net |
| Tea Tree Oil | Direct Injection / Standard Addition | Alltech 1701 | MS (SIM mode) | Quantifiable to ppm levels | researchgate.net |
For less volatile samples or when derivatization is not desirable, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust alternative to GC-MS. researchgate.netlew.ro This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer. The use of a triple quadrupole mass spectrometer (QQQ-MS) allows for highly selective and sensitive analysis through multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion for quantification. researchgate.net
LC-MS/MS methods have been successfully developed for the simultaneous determination of methyleugenol and its derivatives in complex matrices like aquatic products and liver tissue. researchgate.netnih.gov Separation is typically achieved using a reversed-phase column, such as a C18 column. researchgate.netnih.gov The mobile phase often consists of a mixture of an aqueous component (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.netnih.gov
| Matrix | Chromatography Type | Column | Mobile Phase Modifiers | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| Liver Tissue | UPLC-MS/MS | Agilent ZORBAX-SB Column-C18 | Ammonium acetate, Acetonitrile | Not Specified | nih.gov |
| Aquatic Products | UPLC-MS/MS | Agilent ZORBAX Eclipse Plus C18 | Formic acid, Methanol (B129727) | 1.0 µg/kg | researchgate.net |
High-Performance Liquid Chromatography (HPLC), often coupled with an ultraviolet (UV) detector, is another valuable tool for the analysis of methyleugenol. nih.gov A reversed-phase HPLC method was developed for the simultaneous quantification of cinnamaldehyde (B126680) and methyleugenol in Cinnamomum zeylanicum bark extract. nih.gov This method utilized a C18 column with a mobile phase of methanol, acetonitrile, and water, and detection was performed at 221 nm. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, using smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity. nih.gov UPLC has been coupled with mass spectrometry for metabolomics studies involving methyleugenol, demonstrating its power in separating complex biological mixtures. nih.gov For instance, a UPLC-Q-TOF MS method used an ACQUITY UPLC BEH Amide column to analyze liver tissue samples, highlighting the versatility of modern liquid chromatography. nih.gov
| Technique | Matrix | Column | Mobile Phase | Detector | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Cinnamomum zeylanicum Extract | Intersil ODS-3V-C18 | Methanol:Acetonitrile:Water (35:20:45) | UV (221 nm) | nih.gov |
| UHPLC | Liver Tissue (Metabolomics) | ACQUITY UPLC BEH Amide 1.7 µm | Ammonium hydroxide/acetate in water, Acetonitrile | Q-TOF MS | nih.gov |
Spectroscopic Identification and Structural Elucidation Methods
Spectroscopic methods are indispensable for confirming the identity of methyleugenol and elucidating its molecular structure. These techniques measure the interaction of molecules with electromagnetic radiation.
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. lew.ro The FTIR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of its chemical bonds. For methyleugenol, the FTIR spectrum reveals characteristic peaks that confirm its structure. These include vibrations associated with the aromatic ring, the allyl group, and the methoxy (B1213986) groups. researchgate.net The technique is particularly useful as a fingerprinting method for identification and can be used to study chemical changes, such as oxidation in oils containing methyleugenol. lew.ro
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| 1638, 1606, 1591, 1511 | Aromatic C=C stretching | japsonline.com |
| 1258, 1028 | C-O stretching (ether linkages) | japsonline.com |
| 994, 911 | =C-H bending (alkene) | japsonline.com |
| 849, 805 | Aromatic C-H bending | japsonline.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C NMR provide detailed information about the molecular structure, connectivity, and chemical environment of atoms.
In the ¹H NMR spectrum of methyleugenol, distinct signals corresponding to the aromatic protons, the protons of the two methoxy groups, and the protons of the allyl group can be observed. chemicalbook.comnih.gov The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for a complete assignment of the proton framework. For example, the two methoxy groups typically appear as sharp singlets, while the protons of the allyl group show more complex splitting patterns due to spin-spin coupling. nih.govresearchgate.net
¹³C NMR spectroscopy provides complementary information by showing signals for each unique carbon atom in the molecule. np-mrd.org The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, alkene, methoxy), providing further confirmation of the molecular structure.
| Nucleus | Chemical Shift (δ) range (ppm) | Assignment | Reference |
|---|---|---|---|
| ¹H | ~3.8 | Methoxy group protons (-OCH₃) | nih.gov |
| ¹H | ~3.3 | Allyl group protons (-CH₂-) | chemicalbook.com |
| ¹H | ~5.0-6.0 | Allyl group protons (=CH, =CH₂) | chemicalbook.com |
| ¹H | ~6.7-6.8 | Aromatic ring protons | chemicalbook.com |
| ¹³C | ~55-56 | Methoxy carbons (-OCH₃) | np-mrd.org |
| ¹³C | ~111-121 | Aromatic carbons (CH) | np-mrd.org |
| ¹³C | ~115, ~137 | Allyl group carbons (=CH₂, -CH=) | np-mrd.org |
| ¹³C | ~147-149 | Aromatic carbons (C-O) | np-mrd.org |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique utilized for the precise mass determination of molecules, offering significant advantages in the characterization of compounds like Methyleugenolglycol. measurlabs.comresearchgate.net Unlike unit mass-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to three or four decimal places. researchgate.net This high degree of mass accuracy allows for the unambiguous determination of a compound's elemental composition from its molecular ion. researchgate.net
When analyzing this compound, HRMS coupled with techniques like gas chromatography (GC) or liquid chromatography (LC) can differentiate the target analyte from isobaric interferences—other compounds that have the same nominal mass but different elemental formulas. This capability is crucial when analyzing complex biological or environmental samples where a multitude of compounds may be present.
The process begins with the ionization of the sample, after which the resulting ions are separated based on their m/z ratios in a high-resolution mass analyzer such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument. researchgate.net The precise mass measurement obtained for the molecular ion of this compound enables the generation of a unique elemental formula.
Furthermore, HRMS provides high-resolution fragmentation data (MS/MS), which is instrumental for structural elucidation. researchgate.net By inducing fragmentation of the parent ion and measuring the exact masses of the resulting product ions, specific structural features of this compound can be confirmed. For instance, the characteristic loss of water or formaldehyde (B43269) from the glycol moiety or the cleavage of the propyl chain would result in fragment ions with specific, predictable exact masses. This detailed fragmentation pattern serves as a highly specific fingerprint for the compound, enhancing the confidence of its identification.
Table 1: Hypothetical HRMS Data for this compound (C₁₁H₁₆O₄)
| Ion Type | Proposed Fragment | Elemental Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | Protonated Molecule | C₁₁H₁₇O₄⁺ | 213.1121 |
| [M+Na]⁺ | Sodiated Molecule | C₁₁H₁₆O₄Na⁺ | 235.0941 |
| [M-H₂O+H]⁺ | Loss of Water | C₁₁H₁₅O₃⁺ | 195.1016 |
| [M-CH₃OH+H]⁺ | Loss of Methanol | C₁₀H₁₃O₃⁺ | 181.0859 |
| [C₉H₁₀O₂]⁺ | Cleavage of Glycol Sidechain | C₉H₁₀O₂⁺ | 150.0675 |
Sample Preparation and Extraction Techniques for Biological and Environmental Matrices
The accurate quantification of this compound in complex biological (e.g., plasma, urine) and environmental (e.g., water, soil) matrices necessitates effective sample preparation. nih.gov The primary goals of these techniques are to isolate the analyte from interfering matrix components, concentrate the analyte to detectable levels, and transfer it into a solvent compatible with the analytical instrument. rsc.org The choice of extraction technique depends on the physicochemical properties of this compound, the nature of the sample matrix, and the required detection limits.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration from liquid samples. researchgate.net The method is based on the partitioning of an analyte between a liquid sample phase and a solid stationary phase (sorbent). researchgate.net For a moderately polar compound like this compound, which contains both hydrophobic (aromatic ring, ether linkage) and hydrophilic (glycol) moieties, a reversed-phase SPE sorbent such as C18 (octadecyl-bonded silica) is often suitable. researchgate.net
The typical SPE procedure involves four steps:
Conditioning: The sorbent is washed with a solvent like methanol to activate the stationary phase, followed by an equilibration step with water or a buffer matching the sample's pH.
Loading: The sample is passed through the SPE cartridge, and this compound is retained on the sorbent via hydrophobic interactions.
Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove hydrophilic impurities and matrix components that are not strongly retained.
Elution: A strong, non-polar organic solvent (e.g., methanol, acetonitrile) is used to disrupt the analyte-sorbent interactions and elute the purified this compound. nih.gov
The choice of sorbent and solvents must be carefully optimized to maximize the recovery of this compound while minimizing the co-extraction of interfering substances. researchgate.net
Table 2: Illustrative SPE Protocol for this compound from an Aqueous Sample
| Step | Procedure | Purpose |
| 1. Conditioning | Pass 3 mL of methanol, followed by 3 mL of deionized water through a C18 SPE cartridge. | To activate the sorbent and ensure reproducible retention. |
| 2. Loading | Load up to 500 mL of the aqueous sample at a flow rate of ~5 mL/min. | To retain this compound on the C18 sorbent. |
| 3. Washing | Pass 5 mL of 5% methanol in water through the cartridge. | To remove polar, interfering compounds from the matrix. |
| 4. Elution | Elute the retained this compound with 2 mL of acetonitrile. | To recover the purified analyte for subsequent analysis. |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net The efficiency of LLE for extracting this compound from an aqueous matrix depends on its partition coefficient (K) between the organic solvent and water.
Due to the presence of the polar glycol group, this compound possesses some water solubility. Therefore, an organic solvent of intermediate polarity, such as ethyl acetate or dichloromethane (B109758), is often a suitable choice. researchgate.net The extraction process can be influenced by adjusting the pH of the aqueous sample; however, since this compound does not have strongly acidic or basic functional groups, pH adjustment is unlikely to significantly alter its partitioning behavior.
Challenges associated with LLE include the potential for emulsion formation and the use of large volumes of organic solvents, which can be a drawback from an environmental and cost perspective. researchgate.netmdpi.com
Table 3: Comparison of Potential Solvents for LLE of this compound
| Solvent | Polarity Index | Miscibility with Water | Advantages/Disadvantages |
| Hexane | 0.1 | Immiscible | Low polarity; may result in poor recovery of the polar glycol. |
| Dichloromethane | 3.1 | Immiscible | Good solvating power; higher density than water; potential health hazard. |
| Ethyl Acetate | 4.4 | Slightly Miscible | Effective for moderately polar compounds; can extract some water. |
| Methyl tert-butyl ether (MTBE) | 2.5 | Immiscible | Good alternative to diethyl ether; less prone to peroxide formation. |
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique, particularly GC. gcms.cz For this compound, the two hydroxyl groups of the glycol moiety are polar and can engage in hydrogen bonding, leading to poor peak shape, thermal instability in the hot GC inlet, and low volatility. cdc.gov
Derivatization addresses these issues by replacing the active hydrogens on the hydroxyl groups with non-polar functional groups. gcms.cz This increases the compound's volatility and thermal stability, resulting in improved chromatographic performance (i.e., sharper, more symmetrical peaks) and enhanced detection sensitivity.
Common derivatization strategies for glycols include:
Silylation: This is one of the most common methods, where hydroxyl groups react with a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. gcms.cz
Esterification with Boronic Acids: Diols like this compound can react with alkylboronic acids (e.g., n-butylboronic acid) to form stable cyclic boronates. This is a highly specific reaction for 1,2- and 1,3-diols. nih.gov
The choice of derivatizing agent depends on the reactivity of the functional groups, the desired stability of the derivative, and the absence of interfering byproducts. gcms.cz
Development and Validation of Green Analytical Chemistry Methods
The development of analytical methods for compounds like this compound is increasingly guided by the principles of Green Analytical Chemistry (GAC). ecampus.com This approach aims to minimize the environmental impact of analytical procedures and enhance operator safety without compromising analytical performance. nih.gov
Principles of Green Analytical Chemistry in this compound Analysis
Green Analytical Chemistry is guided by 12 core principles that address the entire lifecycle of an analytical method, from sample collection to final determination. mdpi.comresearchgate.net The application of these principles to the analysis of this compound seeks to make the methods more sustainable and environmentally benign. mdpi.com
Key principles and their application include:
Prevention of Waste: Prioritizing direct analysis techniques that require minimal sample preparation to reduce the generation of waste. researchgate.net
Safer Solvents and Auxiliaries: Replacing hazardous organic solvents like dichloromethane or acetonitrile with greener alternatives such as ethanol, supercritical fluids (e.g., CO₂), or ionic liquids in extraction and chromatographic steps. ecampus.commdpi.com
Design for Energy Efficiency: Using analytical instrumentation that consumes less energy or performing reactions at ambient temperature and pressure when possible. researchgate.net
Use of Renewable Feedstocks: Employing reagents and solvents derived from renewable sources (bio-based solvents) where feasible. mdpi.com
Miniaturization: Reducing the scale of the analysis by using smaller sample volumes and less reagent. Techniques like Solid-Phase Microextraction (SPME) are prime examples, as they are solvent-free and integrate sampling, extraction, and concentration into a single step. nih.govresearchgate.net
Automation: Automating the analytical workflow can lead to more efficient use of reagents and energy, and can reduce operator exposure to hazardous materials. researchgate.net
By incorporating these principles, analytical methods for this compound can be developed that are not only accurate and reliable but also environmentally responsible. researchgate.net
Evaluation of Method Greenness Using Metrics (e.g., Analytical Eco-Scale, GAPI, AGREE)
Green Analytical Chemistry (GAC) aims to make analytical procedures more environmentally benign and safer for humans. semanticscholar.orgijpsjournal.com To quantify the greenness of an analytical method, several metrics have been developed. These tools assess various aspects of an analytical procedure, from reagent toxicity and energy consumption to waste generation. nih.govxjtu.edu.cn
Analytical Eco-Scale
The Analytical Eco-Scale is a semi-quantitative tool designed to evaluate the greenness of an analytical procedure. researchgate.net The assessment starts with an ideal score of 100, from which penalty points are subtracted for each aspect of the method that deviates from the "ideal green" analysis. researchgate.netmostwiedzy.pl Penalty points are assigned based on the hazards of reagents, energy consumption, waste generation, and other procedural parameters. researchgate.net A higher final score indicates a greener method. mostwiedzy.pl
For a hypothetical analysis of this compound using a standard liquid chromatography-mass spectrometry (LC-MS) method, the Eco-Scale evaluation could be as follows:
| Parameter Assessed | Condition | Penalty Points |
| Reagents | Acetonitrile (Hazard pictograms: GHS02, GHS07) | 4 |
| Methanol (Hazard pictograms: GHS02, GHS06, GHS08) | 6 | |
| Formic Acid (Hazard pictogram: GHS05) | 2 | |
| Water | 0 | |
| Total Reagent Penalty | 12 | |
| Instruments | Energy consumption per sample (e.g., 1.6 kWh) | 2 |
| Occupational exposure | 0 | |
| Waste generated (e.g., ~20 mL liquid waste) | 2 | |
| Total Instrument/Procedure Penalty | 4 | |
| Final Score Calculation | 100 (Ideal Score) - 16 (Total Penalty Points) | 84 |
This table is interactive and based on hypothetical data for illustrative purposes.
A score of 84 would classify the method as having "good greenness." Modifications, such as reducing the volume of organic solvents or using greener alternatives, could further increase this score. nih.gov
Green Analytical Procedure Index (GAPI)
The Green Analytical Procedure Index (GAPI) is a qualitative and semi-quantitative tool that provides a holistic view of the greenness of an entire analytical process, from sample collection to final determination. mostwiedzy.pl It uses a pictogram with five pentagrams, each representing a different stage of the analytical procedure. nih.gov The color of each section (green, yellow, or red) indicates the level of environmental impact, from low to high. nih.govmostwiedzy.pl This visual representation allows for a quick comparison of different methods. mostwiedzy.plbohrium.com A newer version, ComplexGAPI, expands on this by including pre-analysis processes. bohrium.comrsc.orgmostwiedzy.pl
AGREE: Analytical GREEnness Metric
The AGREE metric is a comprehensive tool that assesses the greenness of an analytical method based on the 12 principles of Green Analytical Chemistry. semanticscholar.orgnih.gov The software, available for free, generates a pictogram that is easy to interpret. semanticscholar.orgexlibrisgroup.combsb-muenchen.de The final score is a number between 0 and 1, displayed in the center of a circular pictogram. nih.gov Each of the 12 principles is represented as a segment of the circle, colored from dark green (favorable) to red (unfavorable). semanticscholar.org This allows for the identification of the specific strengths and weaknesses of the method in terms of its environmental impact. nih.gov
| Greenness Metric | Principle | Assessment Focus | Output Format |
| Analytical Eco-Scale | Penalty-point based | Reagent hazards, energy use, waste | Numerical score (0-100) |
| GAPI | Holistic, multi-stage | Entire analytical workflow | Color-coded pictogram |
| AGREE | 12 Principles of GAC | Comprehensive GAC principles | Scored and color-coded pictogram |
This is an interactive data table summarizing the greenness metrics.
Minimizing Environmental Footprint in Analytical Procedures
Reducing the environmental impact of analytical methods for compounds like this compound is a key goal of Green Analytical Chemistry. iipseries.orgnih.gov This involves a conscious effort to reduce the consumption of hazardous substances, minimize waste, and lower energy usage without compromising analytical performance. ijpsjournal.comresearchgate.net
Key strategies to minimize the environmental footprint include:
Solvent Reduction and Replacement : The bulk of waste in chromatographic methods comes from the mobile phase. mdpi.com Strategies include using greener solvents (e.g., water, ethanol, supercritical CO2), reducing the internal diameter of chromatographic columns, and employing techniques like ultra-high-performance liquid chromatography (UHPLC) which use significantly less solvent. researchgate.netmdpi.com
Miniaturization of Sample Preparation : Sample preparation is often a resource-intensive step. ijpsjournal.com Miniaturized techniques such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) drastically reduce or eliminate the need for organic solvents. mdpi.com These methods are not only greener but can also improve sensitivity and sample throughput.
Waste Management : Beyond reducing waste volume, proper management is crucial. This can involve detoxification of waste streams before disposal or recycling solvents where feasible. nih.gov
Reduction of Energy Consumption : The use of modern, more energy-efficient instrumentation contributes to a smaller environmental footprint. researchgate.net Additionally, methods with shorter run times consume less energy per sample.
By implementing these strategies, the analytical procedures for detecting and characterizing this compound can be made more sustainable, aligning with the global push for greener scientific practices. tandfonline.comnih.gov
Future Research Directions and Translational Perspectives
Emerging Methodologies for In Vivo and In Vitro Metabolite Profiling
The accurate identification and quantification of metabolites are crucial for understanding the biotransformation of parent compounds and elucidating mechanisms of toxicity. wuxiapptec.comresearchgate.net In vitro studies are essential in the early stages of drug development and toxicology to provide a rapid assessment of a compound's metabolism, identify metabolic soft spots, and screen for reactive metabolites. wuxiapptec.comscispace.com These studies often utilize cellular models like primary hepatocytes and cell lines, or subcellular fractions such as liver microsomes, which are rich in metabolic enzymes like cytochrome P450s. researchgate.netscispace.comresearchgate.net In vivo studies complement this by revealing the complete metabolic profile following distribution in a living system, helping to establish correlations between in vitro findings and the whole-organism response. wuxiapptec.com
Emerging analytical techniques are enhancing the precision and scope of metabolite profiling. Ultra-Performance Liquid Chromatography–High-Resolution Mass Spectrometry (UPLC-HRMS) has become a cornerstone for untargeted metabolomics, allowing for the detailed characterization of metabolites in complex biological samples. nih.govnih.gov This is often combined with other powerful platforms like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to provide a comprehensive view of the metabolome. nih.govnih.gov Advanced data analysis and alignment tools are critical for processing the large datasets generated and for identifying statistically significant changes in metabolite levels. nih.gov
Table 1: Methodologies for Metabolite Profiling
| Methodology | Principle | Application in Methyleugenolglycol Research |
|---|---|---|
| In Vitro Models (e.g., Liver Microsomes, Hepatocytes) | Utilize isolated cells or enzyme fractions to simulate metabolic processes outside of a living organism. researchgate.netscispace.com | Identifying the specific enzymes (e.g., Cytochrome P450s) involved in the conversion of methyleugenol to this compound and other metabolites. scispace.comresearchgate.net |
| In Vivo Models (Animal Studies) | Study the metabolism and distribution of a substance within a whole living organism. wuxiapptec.com | Determining the complete metabolic fate of methyleugenol, quantifying the exposure to this compound, and identifying major clearance pathways. wuxiapptec.com |
| UPLC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. | Used for the unambiguous identification and quantification of methyleugenol-derived DNA adducts in human liver samples. nih.gov |
| Untargeted Metabolomics (UPLC-HRMS, GC-MS, NMR) | Comprehensive analysis of all measurable small molecules (metabolites) in a biological sample to identify changes related to an exposure or condition. nih.govnih.gov | Discovering novel or unexpected metabolites of methyleugenol and understanding the broader biochemical pathway perturbations resulting from exposure. nih.govnih.gov |
Development of Predictive Models for Alkenebenzene Metabolite Toxicity
Predicting the toxicity of chemicals is essential for drug discovery, environmental protection, and chemical safety assessment. nih.gov Traditional animal testing is costly and time-consuming, prompting the development of computational or in silico approaches as efficient alternatives. mdpi.comnih.gov These predictive models, including Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, use a molecule's structural and physicochemical properties to predict its biological activity, including toxicity. mdpi.commdpi.com
Table 3: Predictive Models for Alkenebenzene Metabolite Toxicity
| Model Type | Principle | Application for Alkenebenzene Metabolites |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of a compound with its biological activity or toxicity. mdpi.com | To identify structural attributes of methyleugenol, this compound, and other metabolites that contribute to their toxic potential. mdpi.com |
| Machine Learning (e.g., SVM, Random Forest) | Uses algorithms trained on existing data to make predictions about new, untested compounds. nih.govnih.gov | To predict the likelihood of various toxic endpoints (e.g., carcinogenicity) for alkenebenzene metabolites based on their molecular fingerprints and descriptors. nih.gov |
| Physiologically Based Toxicokinetic (PBTK) Models | Simulates the absorption, distribution, metabolism, and excretion of a chemical in the body. nih.gov | To predict the concentration of specific toxic metabolites at target tissues, helping to link external exposure to internal dose and potential toxicity. nih.gov |
Regulatory Science and Public Health Implications of this compound Research
Regulatory science provides the scientific foundation for making informed policy decisions to protect and promote public health. nih.govresearchgate.net Research on methyleugenol and its metabolites has significant public health implications due to its presence in various herbs, spices, and essential oils used in foods and cosmetics. nih.govresearchgate.net The consistent finding of methyleugenol-derived DNA adducts in human liver tissue underscores the relevance of animal carcinogenicity data to human risk assessment. nih.gov
This research directly informs regulatory bodies as they assess the safety of food additives and cosmetic ingredients. The U.S. Food and Drug Administration (FDA) relies on such scientific data to develop new tools, standards, and approaches for evaluating the safety and efficacy of the products it regulates. fda.govfrontiersin.org Recent legislation, such as the Modernization of Cosmetics Regulation Act of 2022 (MoCRA), has expanded the FDA's authority, mandating things like facility registration, product listing, and serious adverse event reporting. ewg.orgfda.govyoutube.com This framework necessitates robust scientific data on ingredients like methyleugenol.
The public health goal is to move from a reactive to a more proactive and preventative framework for chemical safety. nih.govresearchgate.net Continued research into the metabolism of methyleugenol, the biological activity of its metabolites like this compound, and the development of predictive toxicity models will be crucial for refining risk assessments, establishing safe exposure limits, and ensuring the safety of consumer products. frontiersin.org
Table 4: Regulatory and Public Health Considerations
| Consideration | Description | Implication of this compound Research |
|---|---|---|
| Risk Assessment | The scientific evaluation of the potential adverse health effects resulting from human exposure to a hazard. | Understanding the complete metabolic pathway, including the formation and effects of this compound, is essential for an accurate risk assessment of methyleugenol. nih.gov |
| Food and Cosmetic Safety | Ensuring that ingredients used in food, flavorings, and personal care products are safe for human use. nih.gov | Data on the genotoxicity and metabolism of methyleugenol informs regulatory decisions on its permissible levels in consumer products. researchgate.netewg.org |
| Regulatory Policy (e.g., MoCRA) | Laws and guidelines established by government agencies to oversee product safety. fda.gov | Scientific research provides the evidence base needed for the FDA to implement new authorities, such as mandatory recall or updated labeling for products containing potentially harmful ingredients. youtube.com |
| Public Health Protection | The science and art of preventing disease, prolonging life, and promoting health through the organized efforts of society. frontiersin.org | By elucidating the carcinogenic risk posed by methyleugenol, research enables public health agencies to issue guidance and regulations that minimize human exposure and prevent potential long-term harm. nih.govresearchgate.net |
Q & A
Q. What methodologies ensure reproducible synthesis of Methyleugenolglycol in academic settings?
Q. Which analytical techniques are prioritized for purity assessment of this compound?
Prioritize orthogonal methods: combine chromatography (HPLC, GC) with spectroscopic techniques (NMR, FTIR). Validate methods using certified reference materials and spike-recovery experiments. For novel matrices, include robustness testing (pH, temperature variations) and cross-validate with mass spectrometry. Justify technique selection based on compound volatility, polarity, and matrix complexity .
Q. How should systematic reviews on this compound address database bias?
Use multi-database searches (PubMed, SciFinder, Scopus) with Boolean operators to capture interdisciplinary studies. Supplement with grey literature (preprints, conference proceedings) and citation chaining. Critically evaluate sources for methodological rigor, avoiding overreliance on single platforms. Document search strategies in full to enable replication .
Advanced Research Questions
Q. How can contradictory characterization data for this compound be resolved?
Conduct meta-analyses to identify methodological inconsistencies (e.g., solvent effects on NMR shifts, calibration drift in HPLC). Replicate disputed experiments under controlled conditions, quantifying instrument error margins. Use multivariate statistics to isolate variables causing discrepancies. Publish negative results and methodological critiques to clarify consensus .
Q. What statistical frameworks optimize analysis of this compound’s dose-response relationships?
Apply nonlinear regression models (e.g., Hill equation) for sigmoidal dose-response curves. For heteroscedastic data, use weighted least squares or generalized linear models. Validate assumptions via residual plots and Kolmogorov-Smirnov tests. Share raw datasets and code in repositories like Zenodo to enable reanalysis .
Q. How to integrate computational modeling with experimental studies of this compound’s interactions?
Develop QSAR models using docking simulations (AutoDock, Schrödinger) paired with in vitro binding assays. Calibrate force fields using experimental thermodynamic data (ITC, SPR). Validate predictions via mutagenesis or isotopic labeling. Report computational parameters (solvation models, grid sizes) to ensure reproducibility .
Q. What protocols validate spectroscopic methods for this compound in novel matrices?
Perform matrix-matched calibration with standard additions to account for interference. Assess limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios. Include inter-day precision tests and cross-validate with a second lab. Document validation results in line with ICH Q2(R1) guidelines .
Data Management & Reporting
Q. How to structure longitudinal stability studies for this compound?
Design accelerated stability tests under ICH conditions (40°C/75% RH) with timepoints at 0, 1, 3, and 6 months. Monitor degradation products via LC-MS and quantify using stability-indicating assays. Include control samples and blind analysts to treatment groups to reduce bias .
Q. What are best practices for archiving this compound research data?
Deposit raw spectra, chromatograms, and experimental logs in FAIR-aligned repositories (e.g., Chemotion, Figshare). Annotate datasets with metadata (instrument settings, software versions). Use persistent identifiers (DOIs) and cite datasets in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
